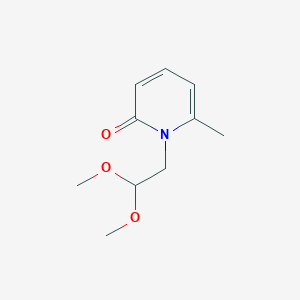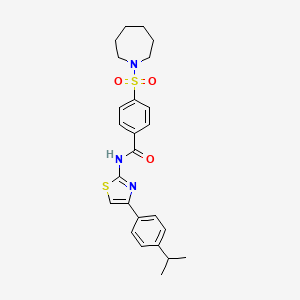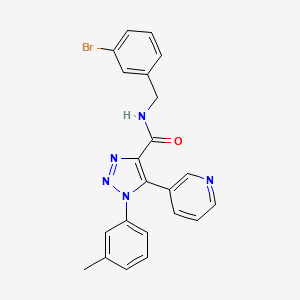
1-(2,2-Dimethoxyethyl)-6-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
There is a compound named “(1-(2,2-Dimethoxyethyl)-1H-pyrazol-4-yl)boronic acid” with a linear formula of C7H13BN2O4 . Another compound, “1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, has a linear formula of C13H17NO8 .
Synthesis Analysis
A paper titled “Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles” discusses the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles, leading to the formation of new imidazolidin-2-ones .
Molecular Structure Analysis
The molecular weight of “1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is 315.28 .
Chemical Reactions Analysis
The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .
Physical And Chemical Properties Analysis
The compound “1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” has a molecular weight of 315.28 .
Applications De Recherche Scientifique
HIV Integrase Inhibitor Synthesis
This compound serves as an intermediate in the synthesis of GSK1265744 (I) , which is a potent inhibitor of HIV integrase . This application is crucial in the development of new antiretroviral drugs that can prevent the integration of viral DNA into the host genome, a key step in the HIV replication cycle.
Organic Synthesis Methodology
The compound is involved in the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols, which is an effective approach to synthesize diarylethanes and dibenzoxanthenes . These compounds have various pharmacological activities and this methodology offers a route to synthesize them with good to high yields under mild conditions.
Pharmacological Research
Diarylethanes containing urea fragments, which can be synthesized using 1-(2,2-Dimethoxyethyl)-6-methylpyridin-2-one, exhibit antibacterial activity and may act as inhibitors of lysine-specific histone demethylase 1 (LSD1), antagonists of muscarinic acetylcholine, and chemokine type 3 receptors (CCR3) . These activities are significant for the development of new treatments for various diseases.
Malaria and Sclerosis Treatment
The synthesis pathways involving this compound can lead to treatments for malaria and sclerosis . The compound’s role in the synthesis of biologically active molecules opens up possibilities for creating new drugs for these conditions .
Alkaloid Synthesis
Nitrogen-containing acetals, such as 1-(2,2-Dimethoxyethyl)-6-methylpyridin-2-one, are valuable reagents for the synthesis of various biologically active alkaloids . These alkaloids have a range of effects and can be used for therapeutic purposes .
Anthelmintic Drug Synthesis
This compound is used in the synthesis of praziquantel , an anthelmintic drug used to treat parasitic worm infections. Its role in the synthesis process is vital for producing this important medication .
Nicotine Analogues
In the ongoing research of nitrogen-containing acetal chemistry, this compound has been employed in the synthesis of pyrazolyl-substituted nicotine analogues . These analogues have potential applications in smoking cessation therapies .
Chemical Property Analysis
The compound’s boiling point, density, solubility, and pKa have been predicted, which are essential parameters for its handling and use in various chemical reactions . Understanding these properties is fundamental for researchers to safely and effectively use this compound in laboratory settings.
Safety and Hazards
Orientations Futures
A paper titled “The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido [2,1-c] [1,4]oxazine-1,8-diones” discusses the synthesis of 3-hydroxy-3,4-dihydropyrido [2,1-c] [1,4]oxazine-1,8-diones, their tautomerism, and reactivity towards binucleophiles . This could potentially be a future direction for research involving similar compounds.
Propriétés
IUPAC Name |
1-(2,2-dimethoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8-5-4-6-9(12)11(8)7-10(13-2)14-3/h4-6,10H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEDYKHXDYLZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)-6-methylpyridin-2-one | |
CAS RN |
1509525-33-0 |
Source


|
| Record name | 1-(2,2-dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2920853.png)




![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2920861.png)
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)


![methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2920871.png)
